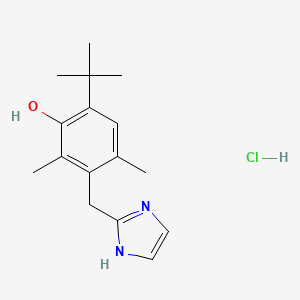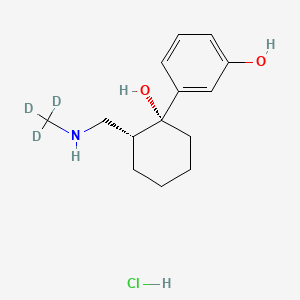
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopropane ring, which imparts notable strain and reactivity to the molecule. The presence of an amino group and a methyl ester further enhances its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions are often carried out under controlled conditions to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other suitable reagents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor agonists.
Medicine: Research into its medicinal properties includes exploring its potential as an antiviral or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural features.
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain can facilitate binding to active sites, while the amino and ester groups can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A closely related compound with similar structural features but lacking the ester group.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans: Another cyclopropane derivative with different substituents, offering distinct reactivity and applications.
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- is unique due to its combination of a strained cyclopropane ring, an amino group, and a methyl ester. This combination imparts a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.
属性
CAS 编号 |
156258-66-1 |
|---|---|
分子式 |
C6H12ClNO2 |
分子量 |
165.617 |
IUPAC 名称 |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |
InChI 键 |
TZXYDXLDIMQMSS-MYSBMPOLSA-N |
SMILES |
CC1CC1(C(=O)OC)N.Cl |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


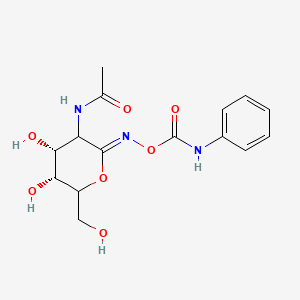
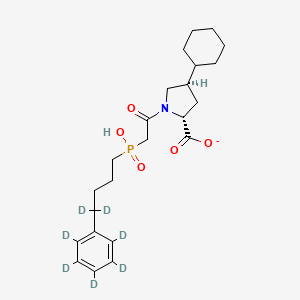
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
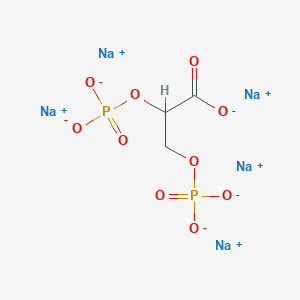
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
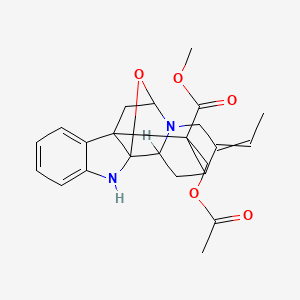
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)
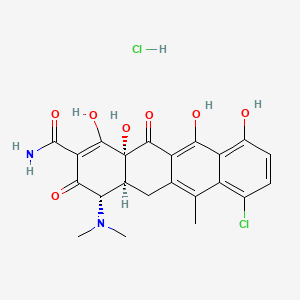
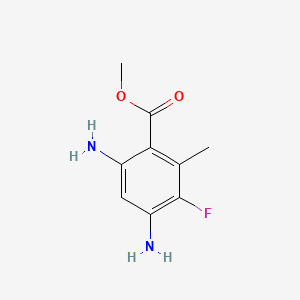
![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
